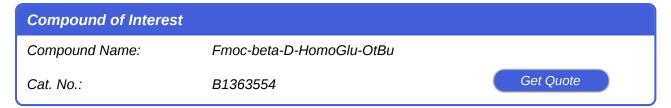


In-Depth Technical Guide: Fmoc-β-D-HomoGlu-OtBu

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-β-D-HomoGlu-OtBu, a key building block in modern peptide chemistry. This document details its physicochemical properties, a representative experimental protocol for its use, and its potential applications in drug development, particularly in the modulation of protein-protein interactions.

Core Data Presentation

The quantitative data for Fmoc-β-D-HomoGlu-OtBu is summarized below for easy reference.

Property	Value	Reference
Molecular Weight	439.5 g/mol	[1][2]
Molecular Formula	C25H29NO6	[1][2]
Appearance	White solid	
Purity	≥ 99.5% (by Chiral HPLC)	_
CAS Number	268542-16-1	[1]

Experimental Protocols



The following is a representative protocol for the incorporation of Fmoc-β-D-HomoGlu-OtBu into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-β-D-HomoGlu-OtBu
- Other Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- · Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Dissolve Fmoc-β-D-HomoGlu-OtBu (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.



- Add the activation solution to the deprotected resin and shake for 2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
- Wash the resin with DMF and DCM.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection: Once the peptide chain is complete, remove the N-terminal Fmoc group as described in step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting groups.
- Peptide Precipitation and Purification:
 - Precipitate the cleaved peptide in cold diethyl ether.
 - Centrifuge to pellet the peptide, and wash with cold ether.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

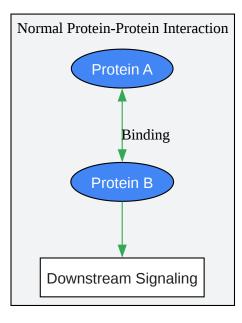


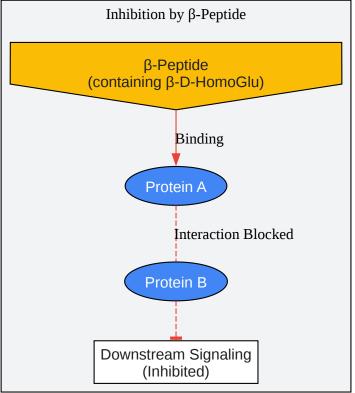


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Caption: A schematic of the Fmoc-based solid-phase peptide synthesis (SPPS) cycle.

Logical Relationship: β-Peptide as an Inhibitor of Protein-Protein Interaction







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Caption: Conceptual diagram of a β-peptide inhibiting a protein-protein interaction.

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References

- 1. Fmoc-beta-D-HomoGlu-OtBu | C25H29NO6 | CID 2756061 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-beta-Hoglu(Otbu)-OH | C25H29NO6 | CID 2761518 PubChem [pubchem.ncbi.nlm.nih.gov]
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